Sodium 17alpha-dihydroequilin sulfate
Sodium 17alpha-dihydroequilin sulfate
Brand Name:
Vulcanchem
CAS No.:
56050-05-6
VCID:
VC21108023
InChI:
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1
SMILES:
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+]
Molecular Formula:
C₁₈H₂₁NaO₅S
Molecular Weight:
372.4 g/mol
Sodium 17alpha-dihydroequilin sulfate
CAS No.: 56050-05-6
Cat. No.: VC21108023
Molecular Formula: C₁₈H₂₁NaO₅S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56050-05-6 |
|---|---|
| Molecular Formula | C₁₈H₂₁NaO₅S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate |
| Standard InChI | InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1 |
| Standard InChI Key | CZFNZYFVJFYZML-AMGVKYAUSA-M |
| Isomeric SMILES | C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+] |
| SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |
| Canonical SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator